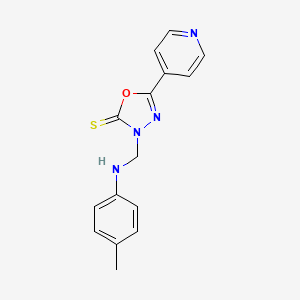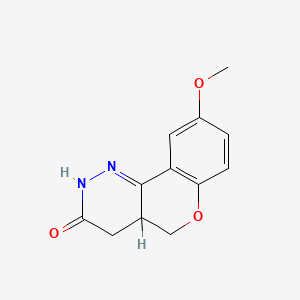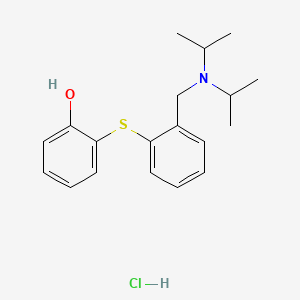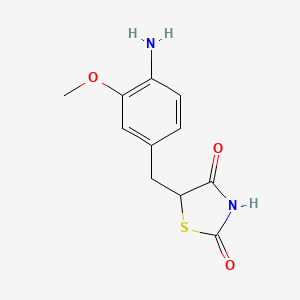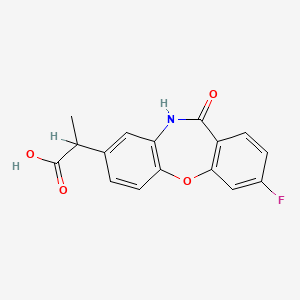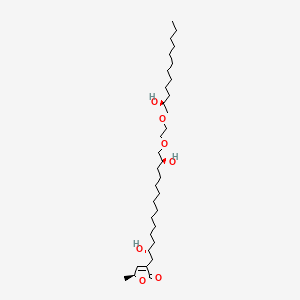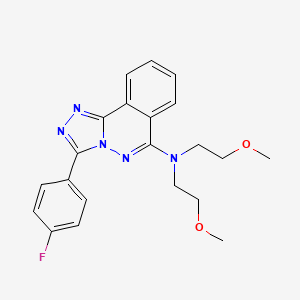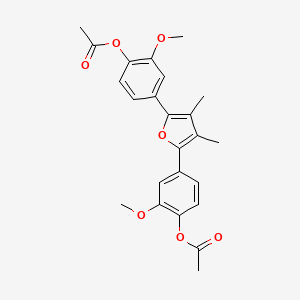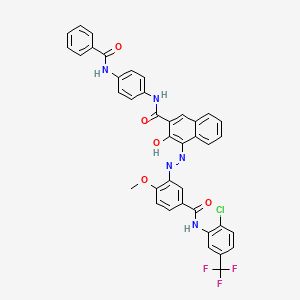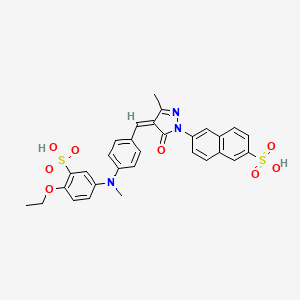
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(4-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6,7-Trioxabicyclo(222)octane, 1-(4-ethynylphenyl)-4-(4-methylphenyl)- is a complex organic compound that features a trioxabicyclo structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(4-methylphenyl)- typically involves multiple steps:
Formation of the Trioxabicyclo Structure: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the Ethynyl and Methylphenyl Groups: These groups can be introduced through palladium-catalyzed coupling reactions such as the Sonogashira coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming epoxides or other oxygenated derivatives.
Reduction: Reduction reactions may lead to the formation of alkanes or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions vary depending on the type of substitution, but may include reagents like halogens or nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Biochemical Probes: The compound could be used to study biochemical pathways or as a probe in molecular biology.
Medicine
Drug Development:
Industry
Materials Science: The compound may be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action would depend on the specific application. For example, in catalysis, the compound may act as a ligand that stabilizes transition states. In biological systems, it may interact with specific molecular targets such as enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6,7-Trioxabicyclo(2.2.2)octane Derivatives: Other derivatives with different substituents on the aromatic rings.
Bicyclic Compounds: Compounds with similar bicyclic structures but different functional groups.
Uniqueness
The unique combination of the trioxabicyclo structure with ethynyl and methylphenyl groups sets this compound apart from others, potentially offering unique reactivity and applications.
Eigenschaften
CAS-Nummer |
134133-89-4 |
|---|---|
Molekularformel |
C20H18O3 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
1-(4-ethynylphenyl)-4-(4-methylphenyl)-2,6,7-trioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C20H18O3/c1-3-16-6-10-18(11-7-16)20-21-12-19(13-22-20,14-23-20)17-8-4-15(2)5-9-17/h1,4-11H,12-14H2,2H3 |
InChI-Schlüssel |
AJMKNECCYTXYOB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C23COC(OC2)(OC3)C4=CC=C(C=C4)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


